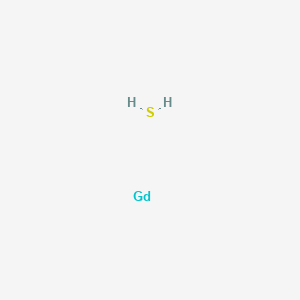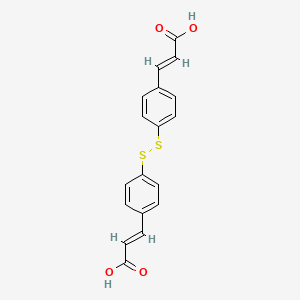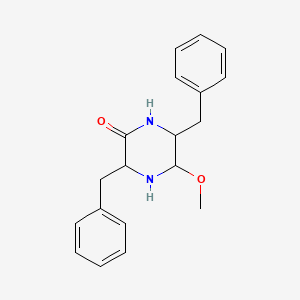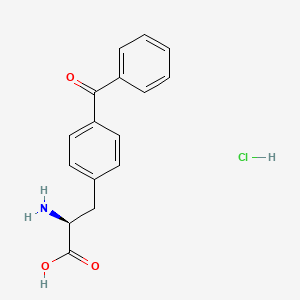
gadolinium;sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium sulfane is a compound that combines gadolinium, a rare-earth element, with sulfane Gadolinium is known for its unique magnetic properties and is often used in various scientific and industrial applications Sulfane, on the other hand, is a sulfur compound that can form various chemical structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadolinium sulfane can be synthesized using several methods. One common approach is the solid-state reaction, where gadolinium oxide is reacted with sulfur at high temperatures. Another method involves the use of gadolinium chloride and hydrogen sulfide gas in a controlled environment. The reaction conditions typically require high temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, gadolinium sulfane is produced using large-scale solid-state reactions. The process involves heating gadolinium oxide and sulfur in a furnace at temperatures exceeding 1000°C. The resulting product is then purified through various techniques, including solvent extraction and ion-exchange methods.
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium sulfane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Gadolinium sulfane can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Substitution: Substitution reactions can occur with halogens or other reactive elements.
Major Products
The major products formed from these reactions include gadolinium oxide, gadolinium chloride, and various sulfur compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Gadolinium sulfane has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the production of high-performance materials and electronic devices.
Mecanismo De Acción
The mechanism by which gadolinium sulfane exerts its effects is primarily related to its magnetic properties. Gadolinium ions have seven unpaired electrons, which contribute to their strong paramagnetic behavior. This property is exploited in MRI, where gadolinium-based contrast agents enhance the quality of the images by shortening the spin-lattice relaxation time (T1) of water protons in the body .
Comparación Con Compuestos Similares
Similar Compounds
- Gadolinium oxide
- Gadolinium chloride
- Gadolinium nitrate
Uniqueness
Gadolinium sulfane is unique due to its combination of gadolinium and sulfur, which imparts distinct chemical and physical properties. Unlike gadolinium oxide or gadolinium chloride, gadolinium sulfane has specific applications in areas requiring both magnetic and sulfur-related chemical properties.
Propiedades
Fórmula molecular |
GdH2S |
|---|---|
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
gadolinium;sulfane |
InChI |
InChI=1S/Gd.H2S/h;1H2 |
Clave InChI |
ZRKQGFYLYUORIO-UHFFFAOYSA-N |
SMILES canónico |
S.[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)


![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)



![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
